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Compound of Interest

Compound Name: 1H-Indole-2-methanol

Cat. No.: B185676

For Researchers, Scientists, and Drug Development Professionals

The 1H-Indole-2-methanol scaffold has emerged as a privileged structure in medicinal
chemistry, demonstrating a wide array of biological activities. This guide provides a
comprehensive comparative study of various 1H-Indole-2-methanol derivatives, focusing on
their anticancer, anti-inflammatory, and antimicrobial properties. The information presented
herein is supported by experimental data from peer-reviewed scientific literature, offering a
valuable resource for researchers engaged in the discovery and development of novel
therapeutic agents.

Introduction to 1H-Indole-2-methanol Derivatives

Indole, a bicyclic aromatic heterocycle, is a core component of numerous natural and synthetic
bioactive compounds. The introduction of a methanol group at the 2-position of the indole ring,
creating the 1H-Indole-2-methanol backbone, provides a versatile platform for chemical
modifications. These modifications, including substitutions on the indole nitrogen and at various
positions of the benzene ring, have led to the development of derivatives with enhanced and
often specific biological activities. This guide will delve into a comparative analysis of these
derivatives, highlighting their structure-activity relationships and therapeutic potential.

Comparative Biological Activity
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The biological activities of 1H-Indole-2-methanol derivatives are significantly influenced by the
nature and position of their substituents. The following sections and tables summarize the
available guantitative data, offering a comparative perspective on their efficacy in different
therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of 1H-Indole-2-methanol
derivatives. Their mechanisms of action often involve the disruption of microtubule dynamics,
induction of apoptosis, and cell cycle arrest. The half-maximal inhibitory concentration (IC50)
values from various studies are presented below to compare the cytotoxic efficacy of different
derivatives against several human cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in uM) of 1H-Indole-2-methanol Derivatives
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Derivative/Co Substitution Cancer Cell
. IC50 (uM) Reference
mpound Pattern Line
1-Methyl-5-nitro- ) N
Compound 1 Varies Not specified [1]
3-phenyl

Indole Derivative ]
b TMP analogue Varies 0.0045 [2]
Fused Indole

o Fused Indole MCF-7 (Breast) 0.022 [2]
Derivative
Fused Indole

o Fused Indole A549 (Lung) 0.031 2]
Derivative
Fused Indole )

o Fused Indole HelLa (Cervical) 0.025 [2]
Derivative
Fused Indole

o Fused Indole HCT116 (Colon) 0.028 [2]
Derivative
Arylthioindole o

o Arylthioindole MCF-7 (Breast) 0.11 [2]
Derivative
Arylthioindole o

o Arylthioindole A549 (Lung) 0.15 [2]
Derivative
Arylthioindole o )

o Arylthioindole HelLa (Cervical) 0.12 [2]
Derivative
Arylthioindole o

o Arylthioindole HCT116 (Colon) 0.18 [2]
Derivative
Aroylindole ]

o Aroylindole MCF-7 (Breast) 1.4 [2]
Derivative
Aroylindole )

o Aroylindole A549 (Lung) 1.8 2]
Derivative
Aroylindole _ _

- Aroylindole HelLa (Cervical) 15 [2]
Derivative
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Aroylindole ]
Aroylindole HCT116 (Colon) 1.9 [2]

Derivative

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Certain 1H-Indole-2-methanol
derivatives have demonstrated promising anti-inflammatory properties, often by inhibiting pro-
inflammatory cytokines and enzymes.

Table 2: Comparative Anti-inflammatory Activity of Indole Derivatives

DerivativelCo

Target/Mediato

Inhibition/Effe

Assay Reference
mpound r ct
Indole- Carrageenan- Leukocyte
imidazolidine induced migration, TNF- Reduction [3]
derivatives peritonitis a, IL-1B
Carrageenan- o
3-methyl Indole ] Significant
o induced rat paw Paw edema ) [1]
derivatives reduction
edema
Indole-2-one and  LPS-stimulated
_ TNF-qa, IL-6 o
7-aza-2-oxindole = RAW264.7 Inhibition [4]
o release
derivatives macrophages
) Cytokine levels
) LPS-induced ) )
Indoline . in brain and )
o cytokine ) Prevention [5]
derivatives o peripheral
elevation in mice )
tissues

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. 1H-
Indole-2-methanol derivatives have shown efficacy against a range of bacterial and fungal
pathogens. The minimum inhibitory concentration (MIC) is a key parameter for comparing the
potency of antimicrobial compounds.
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Table 3: Comparative Antimicrobial Activity (MIC in pg/mL) of Indole Derivatives

Derivative/Compou

Target

. . MIC (pg/mL) Reference

nd Microorganism
1H-indole-2-
carboxamide Candida albicans Weak activity [6]
derivatives
1H-indole-2- Gram-
carboxamide positive/negative Weak activity [6]
derivatives bacteria
Indole-1,2,4 triazole ) o

] Candida tropicalis 2 [7]
conjugates
Indole-1,2,4 triazole Candida albicans ) 7]
conjugates (Compound 6f)
2-(1H-Indol-3-yl)-1H- Staphylococcus
benzo[d]imidazole aureus (compounds <1 [8]
derivatives 3ao0, 3aq)
2-(1H-Indol-3-yl)-1H- Mycobacterium
benzo[d]imidazole smegmatis 3.9 [8]
derivatives (compound 3ag)
2-(1H-Indol-3-yl)-1H- ] ]

o Candida albicans

benzo[d]imidazole 3.9 [8]

derivatives

(compound 3ag)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
Below are representative experimental protocols for the synthesis and biological evaluation of
1H-Indole-2-methanol derivatives.

General Synthesis of 1H-Indole-2-methanol Derivatives
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The synthesis of 1H-Indole-2-methanol and its derivatives can be achieved through various
established methods. A common approach involves the reduction of the corresponding indole-
2-carbaldehyde or indole-2-carboxylic acid ester.

Example Protocol: Reduction of Indole-2-carbaldehyde

» Dissolution: Dissolve the substituted indole-2-carbaldehyde (1 equivalent) in a suitable
solvent such as methanol or ethanol.

e Reduction: Cool the solution to 0°C in an ice bath. Add a reducing agent, such as sodium
borohydride (NaBHa4, 1.5 equivalents), portion-wise.

e Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress
using thin-layer chromatography (TLC).

o Work-up: Once the reaction is complete, quench it by the slow addition of water.
o Extraction: Extract the product with an organic solvent like ethyl acetate.

 Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and
concentrate it under reduced pressure. The crude product can be further purified by column
chromatography.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method used to assess cell viability.

o Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
and incubate for 24 hours.[2]

o Compound Treatment: Treat the cells with various concentrations of the 1H-Indole-2-
methanol derivative for 48-72 hours.[2]

o MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation
of formazan crystals.[2]

» Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
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e Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

o Data Analysis: Calculate the percentage of cell viability relative to the control and determine
the IC50 value.[2]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into
microtubules.

e Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.[2]

e Compound Incubation: Incubate the tubulin with the test compound or a control (e.g.,
colchicine) at 37°C.[2]

e Polymerization Induction: Initiate polymerization by adding GTP.[2]

o Turbidity Measurement: Monitor the change in absorbance (turbidity) at 340 nm over time.
An increase in absorbance indicates tubulin polymerization.[2]

o Data Analysis: Compare the polymerization curves of the treated samples with the control to
determine the inhibitory effect.[2]

Antimicrobial Susceptibility Testing (Broth
Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an
antimicrobial agent.

Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

o Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate
containing appropriate growth medium.

 Inoculation: Inoculate each well with the microbial suspension.

¢ Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for
bacteria).
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o MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 1H-Indole-2-methanol derivatives are mediated through their
interaction with various cellular signaling pathways. Understanding these mechanisms is crucial
for rational drug design and development.

Inhibition of Tubulin Polymerization

A primary anticancer mechanism for many indole derivatives is the inhibition of tubulin
polymerization. By binding to the colchicine site on B-tubulin, these compounds disrupt the
dynamic instability of microtubules, which are essential for mitotic spindle formation. This leads
to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
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Inhibition of Tubulin Polymerization by 1H-Indole-2-methanol Derivatives
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Caption: Workflow of tubulin polymerization inhibition by 1H-Indole-2-methanol derivatives.
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Induction of Apoptosis

1H-Indole-2-methanol derivatives can induce apoptosis through both intrinsic and extrinsic
pathways. The intrinsic pathway, often initiated by cellular stress, involves the regulation of the
Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the

activation of caspases.
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Intrinsic Apoptosis Pathway Induced by 1H-Indole-2-methanol Derivatives
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Caption: Intrinsic apoptosis pathway activated by 1H-Indole-2-methanol derivatives.
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General Experimental Workflow for Anticancer Drug
Screening

The process of identifying and characterizing new anticancer agents from a library of
compounds involves a series of well-defined experimental steps.

Experimental Workflow for Anticancer Drug Screening
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Caption: A typical workflow for the screening and evaluation of potential anticancer compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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